

A Comparative Guide to [11C]Promethazine PET Probe for In Vivo Imaging

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Compound of Interest

Compound Name: *Dioxopromethazine hydrochloride*

Cat. No.: *B100273*

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This guide provides a comprehensive validation overview of the novel [11C]promethazine Positron Emission Tomography (PET) probe for in vivo imaging. Primarily investigated for its potential in imaging amyloid-beta (A β) plaques, a key hallmark of Alzheimer's disease, this document outlines the probe's performance characteristics, the experimental data supporting its validation, and a comparison with alternative PET probes used in neuroimaging. This guide is intended for researchers, scientists, and professionals in the field of drug development and neuroimaging.

Performance Characteristics of [11C]Promethazine

[11C]Promethazine has been synthesized and evaluated as a potential PET radioligand for the in vivo imaging of A β plaques.^{[1][2][3]} The rationale stems from the parent compound, promethazine, an antihistamine with the ability to cross the blood-brain barrier and bind to amyloid plaques.^{[1][4]} The validation studies have demonstrated its specificity for A β aggregates.^{[1][2][3][5]}

Quantitative Data Summary

The following table summarizes the key quantitative data from the validation studies of [11C]promethazine.

Parameter	Value	Reference
Radiochemical Purity	>95%	[2] [3] [5]
Molar Activity	48 TBq/mmol	[2] [3] [5]
Specific Binding (Autoradiography)	8-fold higher in A β + tissue vs. blocked tissue	[5]

Comparison with Alternative PET Probes

While [^{11}C]promethazine shows promise for A β imaging, several other PET probes are established for different but related targets in neurodegenerative diseases, such as neuroinflammation and histamine H1 receptor occupancy. The choice of probe depends on the specific research or clinical question.

PET Probe	Primary Target	Key Application	Reported Performance Metric(s)
[^{11}C]Promethazine	Amyloid-beta (A β) plaques	Alzheimer's Disease	Radiochemical Purity: >95%; Molar Activity: 48 TBq/mmol [2] [3] [5]
[^{11}C]Doxepin	Histamine H1 Receptor	Quantifying antihistamine drug occupancy in the brain	Radiochemical Yield: $47.0 \pm 5.2\%$; Radiochemical Purity: >97.5% [6] [7]
[^{11}C]PBR28 / [^{11}C]DPA-713	Translocator Protein (TSPO)	Neuroinflammation (activated microglia)	Sensitive to age-related and stroke-induced neuroinflammation [8] [9]
[^{11}C]MC1	Cyclooxygenase-2 (COX-2)	Neuroinflammation	Successfully quantifies COX-2 levels in the human brain [10] [11]

Experimental Protocols

Radiosynthesis of [11C]Promethazine

The synthesis of [11C]promethazine involves the N-[11C]methylation of its precursor, normethylpromethazine.^[7] The general scheme is as follows:

- [11C]CO₂ Production: [11C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction.
- [11C]Methyl Iodide Synthesis: The [11C]CO₂ is converted to [11C]methyl iodide ([11C]CH₃I) using a gas-phase synthesis module.
- Radiolabeling: [11C]Methyl iodide is trapped in a solution containing the normethylpromethazine precursor in a suitable solvent (e.g., DMF). The reaction mixture is heated to facilitate the methylation reaction.
- Purification: The resulting [11C]promethazine is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).^{[1][2][3]}
- Formulation: The purified [11C]promethazine is formulated in a physiologically compatible solution for injection.

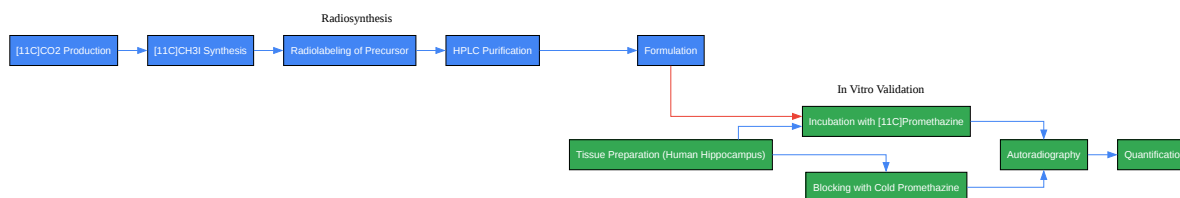
In Vitro Autoradiography

The specificity of [11C]promethazine for Aβ plaques was validated using in vitro autoradiography on human hippocampal tissue sections from diagnosed Alzheimer's disease patients.^{[1][3]}

- Tissue Preparation: Frozen human hippocampal samples are cryosectioned (8–10 μm thickness) and mounted on microscope slides.^{[1][3]}
- Incubation: The tissue sections are incubated with a solution containing [11C]promethazine.
- Blocking Study: To determine non-specific binding, adjacent tissue sections are co-incubated with [11C]promethazine and a high concentration of non-radioactive ("cold") promethazine or an anti-Aβ antibody.^{[1][3]}
- Washing: The slides are washed to remove unbound radiotracer.

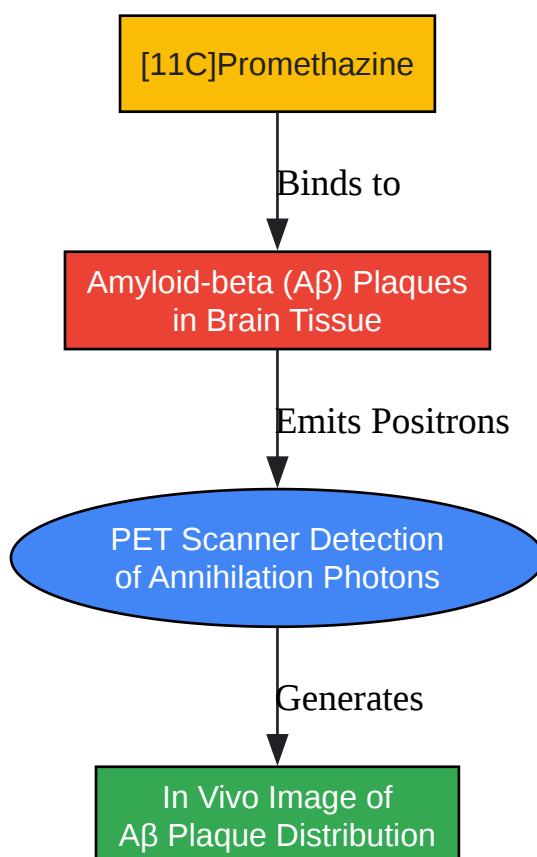
- Imaging: The slides are exposed to a phosphor imaging plate or film to visualize the distribution of radioactivity.
- Quantification: The signal intensity in different regions is quantified and compared between the tracer-only and blocked conditions to determine specific binding.[5]

Visualizations



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Caption: Experimental workflow for the synthesis and in vitro validation of [11C]promethazine.



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Caption: Simplified schematic of [11C]promethazine PET imaging for amyloid-beta plaques.

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